2-Amino-2-cyclopropylpropanoic acid HCl

Description

Significance of Non-Canonical Amino Acids in Synthetic Chemistry and Chemical Biology

Non-canonical amino acids (ncAAs) are amino acids that are not among the 20 proteinogenic amino acids encoded by the standard genetic code. rsc.org Their integration into peptides and proteins represents a powerful strategy for expanding the chemical diversity and functional repertoire of these biomolecules. biorxiv.orgbiorxiv.org In synthetic chemistry, ncAAs serve as versatile building blocks for the construction of complex organic molecules and peptidomimetics with tailored properties. rsc.org The introduction of ncAAs can confer novel functionalities, such as enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic profiles. nih.govnih.gov

In the realm of chemical biology, the incorporation of ncAAs into proteins allows for the investigation of protein structure and function with unprecedented precision. These "unnatural" residues can be equipped with bioorthogonal handles for fluorescent labeling, cross-linking, or the introduction of post-translational modifications, providing powerful tools for studying biological processes in living systems. rsc.org The strategic use of ncAAs is a cornerstone of modern drug discovery, enabling the design of peptide-based therapeutics with superior efficacy and durability. nih.gov

Structural Classification and Distinctive Features of Alpha,Alpha-Disubstituted Amino Acids

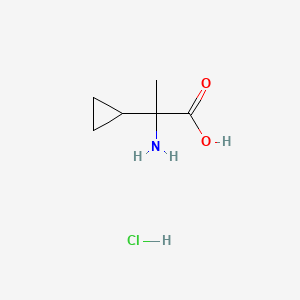

2-Amino-2-cyclopropylpropanoic acid HCl falls under the structural class of α,α-disubstituted amino acids. This classification signifies that the α-carbon atom, the central carbon bonded to the amino and carboxyl groups, is also attached to two other non-hydrogen substituents. In this specific case, the α-carbon is bonded to a methyl group and a cyclopropyl (B3062369) group.

A key feature of α,α-disubstituted amino acids is the significant conformational constraint they impose on the peptide backbone. nih.gov The presence of two substituents on the α-carbon restricts the rotation around the phi (φ) and psi (ψ) dihedral angles, which dictate the secondary structure of peptides. nih.govjst.go.jp This steric hindrance limits the accessible conformational space, often inducing specific secondary structures such as helices or turns. researchgate.net This ability to enforce a particular conformation is highly valuable in the design of peptidomimetics, as it can lock a peptide into its bioactive conformation, thereby enhancing its binding affinity and biological activity. nih.gov The rigid nature of the cyclopropyl group in 2-Amino-2-cyclopropylpropanoic acid further contributes to this conformational restriction.

Historical Context and Evolution of Research on Cyclopropyl-Containing Amino Acids

The study of cyclopropyl-containing amino acids has a rich history rooted in the exploration of natural products. The cyclopropane (B1198618) motif is found in various biologically active molecules and is known for its unique chemical and physical properties. researchgate.netnbinno.com One of the earliest and most well-known examples is 1-aminocyclopropanecarboxylic acid (ACC), a plant hormone precursor. researchgate.net The discovery and study of ACC and other naturally occurring cyclopropyl amino acids spurred interest in the synthesis and biological evaluation of a wider range of these conformationally constrained building blocks. researchgate.netunl.pt

Over the decades, research has evolved from the isolation and characterization of natural products to the development of sophisticated synthetic methodologies for accessing a diverse array of cyclopropyl amino acid derivatives. acs.orgnih.gov These synthetic advancements have enabled medicinal chemists to systematically investigate the structure-activity relationships of peptides and peptidomimetics containing these unique residues. The incorporation of cyclopropyl groups has been shown to enhance metabolic stability by protecting adjacent peptide bonds from enzymatic degradation. nbinno.comacs.org This has led to their use in the development of more robust peptide-based drugs.

Current Research Paradigms and Unexplored Domains Pertaining to this compound

Current research involving this compound and related compounds is largely focused on their application in drug discovery and materials science. The unique conformational constraints imposed by the α,α-disubstitution and the cyclopropyl ring make this amino acid an attractive building block for the design of agonists and antagonists with high receptor selectivity. nih.govnih.gov Researchers are actively exploring its incorporation into peptides to target a variety of diseases, including metabolic disorders and cancer. mdpi.com The development of novel synthetic routes to enantiomerically pure forms of this and similar amino acids remains an active area of investigation to facilitate their broader application. mdpi.commdpi.com

Despite the progress, several domains pertaining to this compound remain largely unexplored. A deeper understanding of how the specific stereochemistry of the α-carbon influences the conformational preferences and biological activity of peptides containing this residue is needed. The potential of this amino acid in the development of novel biomaterials, such as self-assembling peptides and hydrogels, has not been fully realized. Furthermore, its application as a catalytic agent or as a component in asymmetric synthesis is an emerging area of interest that warrants further investigation. rsc.org The full scope of its utility in modulating protein-protein interactions and in the design of enzyme inhibitors also presents exciting avenues for future research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-cyclopropylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-6(7,5(8)9)4-2-3-4;/h4H,2-3,7H2,1H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCTPHSLKVQNBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CC1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 2 Cyclopropylpropanoic Acid Hcl and Its Derivatives

Classical and Established Synthetic Routes

The construction of the 2-amino-2-cyclopropylpropanoic acid framework relies on two primary strategic approaches: the formation of the cyclopropane (B1198618) ring onto an existing amino acid precursor (cyclopropanation) and the attachment of a cyclopropyl (B3062369) group to a suitable amino acid scaffold (alkylation).

Cyclopropanation Reactions for Spirocyclic Construction

Cyclopropanation of unsaturated amino acid derivatives is a direct and widely employed method for creating cyclopropyl amino acids. This strategy involves the [2+1] cycloaddition of a carbene or carbenoid species to the double bond of a dehydroamino acid precursor.

The Simmons-Smith reaction is a cornerstone of cyclopropanation chemistry, utilizing an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple (Zn-Cu). This reaction is valued for its stereospecificity and tolerance of various functional groups. osti.govnih.gov A key precursor for synthesizing the target molecule via this route would be a protected form of 2-amino-2-methyl-3-butenoic acid (α-methyl dehydroalanine). The reaction proceeds by the concerted addition of the methylene (B1212753) group from the iodomethylzinc iodide (ICH₂ZnI) carbenoid to the alkene, preserving the stereochemistry of the substrate.

The Furukawa modification, which employs diethylzinc (B1219324) (Et₂Zn) in place of the zinc-copper couple, often provides higher reactivity and better yields, particularly for electron-rich or sterically hindered olefins. osti.gov The active species in this modification is believed to be (iodomethyl)zinc iodide. This enhanced reactivity can be crucial for the cyclopropanation of substituted dehydroamino acid derivatives.

While specific studies on the cyclopropanation of α-methyl dehydroalanine (B155165) are not abundant, the cyclopropanation of dehydroalanine (Dha) residues within peptides is well-documented, underscoring the viability of this approach for analogous structures. nih.gov

Table 1: Representative Conditions for Simmons-Smith/Furukawa Cyclopropanation

| Reagent System | Alkene Substrate | Solvent | Typical Yield | Reference |

|---|---|---|---|---|

| CH₂I₂ / Zn-Cu | Dehydroalanine derivative | Ether | Moderate | nih.gov |

Carbene-Mediated [2+1] Cycloaddition Strategies

Beyond zinc carbenoids, carbenes generated from diazo compounds offer a powerful alternative for cyclopropanation. Transition metal catalysts, particularly those based on rhodium, copper, and cobalt, are used to decompose a diazo compound, such as ethyl diazoacetate, to generate a metal carbene intermediate. This intermediate then reacts with an alkene substrate.

For the synthesis of cyclopropyl α-amino acids, this method has been successfully applied to dehydroaminocarboxylates. nih.gov A significant advantage of this approach is the potential for asymmetric catalysis. By using chiral ligands on the metal catalyst, it is possible to achieve high levels of enantioselectivity in the cyclopropane ring formation. For instance, Co(II)-based metalloradical catalysis using D₂-symmetric chiral amidoporphyrin ligands has been shown to effectively cyclopropanate dehydroaminocarboxylates with in-situ generated diazo compounds, yielding chiral cyclopropyl α-amino acid derivatives with excellent stereocontrol. nih.gov

Table 2: Catalyst Systems for Carbene-Mediated Cyclopropanation of Dehydroamino Acid Derivatives

| Catalyst System | Diazo Reagent | Substrate | Key Feature | Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | Ethyl diazoacetate | Dehydroalanine ester | General applicability | nih.gov |

Synthetic Approaches Utilizing Allyl Glycine (B1666218) Derivatives

While the outline mentions this approach, synthetic routes to the specific α,α-disubstituted spirocyclic structure of 2-amino-2-cyclopropylpropanoic acid starting from allyl glycine derivatives are not well-represented in the scientific literature. Such a transformation would require a complex intramolecular cyclization and rearrangement, and other methods are generally preferred for this target.

Alkylation Strategies for Introducing the Cyclopropyl Moiety

An alternative to building the cyclopropane ring is to start with a cyclopropyl-containing fragment and attach it to an amino acid backbone. This is typically achieved through the alkylation of an enolate or enolate equivalent of a simpler amino acid, such as alanine (B10760859).

This strategy encompasses classical methods that generate the α-amino acid functionality from a ketone precursor, as well as direct alkylation methods.

Bucherer-Bergs and Strecker Syntheses: Two of the most established methods for producing α,α-disubstituted amino acids are the Bucherer-Bergs and Strecker syntheses, both of which start from a ketone. wikipedia.orgalfa-chemistry.comnih.gov For the synthesis of 2-amino-2-cyclopropylpropanoic acid, the required starting material is methyl cyclopropyl ketone . orgsyn.orggoogle.com

In the Bucherer-Bergs reaction , methyl cyclopropyl ketone reacts with ammonium (B1175870) carbonate and potassium cyanide to form a spiro-hydantoin intermediate (5-cyclopropyl-5-methylhydantoin). alfa-chemistry.comnih.govwikipedia.org This hydantoin (B18101) is then hydrolyzed under acidic or basic conditions to yield the desired α,α-disubstituted amino acid. alfa-chemistry.com

In the Strecker synthesis , the ketone first reacts with ammonia (B1221849) to form an imine, which is then attacked by cyanide to produce an α-aminonitrile. wikipedia.orgmasterorganicchemistry.com Subsequent hydrolysis of the nitrile group affords the final amino acid. wikipedia.orgmasterorganicchemistry.com This method is a cornerstone of amino acid synthesis and is readily applicable to α,α-disubstituted targets. wikipedia.org

Direct Alkylation of Alanine Enolate Equivalents: A more direct approach involves the alkylation of a protected alanine derivative. To facilitate the removal of the α-proton and subsequent alkylation, the alanine is often converted into a Schiff base (imine), typically with benzophenone. This increases the acidity of the α-proton and stabilizes the resulting carbanion (enolate equivalent). The Schiff base is deprotonated with a strong base like lithium diisopropylamide (LDA), and the resulting nucleophile is reacted with a suitable cyclopropyl-containing electrophile. This method allows for the stereocontrolled synthesis of α-substituted amino acids when chiral auxiliaries are used.

Stereochemical Control Challenges in Alkylation Pathways

The creation of the quaternary stereocenter in 2-Amino-2-cyclopropylpropanoic acid via alkylation pathways is fraught with challenges. A primary strategy involves the alkylation of an enolate derived from a cyclopropylglycine precursor. However, the facial selectivity of this alkylation is difficult to control. The incoming electrophile must approach the planar enolate from one side to induce a specific stereochemistry at the α-carbon. The steric hindrance imposed by the cyclopropyl group can influence this approach, but achieving high diastereoselectivity is often non-trivial and highly dependent on the reaction conditions, the nature of the electrophile, and the protecting groups employed.

Enantioselective and Asymmetric Synthesis Protocols

To overcome the challenges of stereocontrol, several enantioselective and asymmetric synthesis protocols have been developed for α,α-disubstituted amino acids, which are applicable to the synthesis of 2-Amino-2-cyclopropylpropanoic acid HCl.

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral compounds. These molecules are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction, after which they can be cleaved and recovered.

One of the most well-established methods is the Schöllkopf bis-lactim ether method . In this approach, a diketopiperazine is formed from glycine and a chiral amino acid, typically valine. The resulting bis-lactim ether is then deprotonated to form a chiral glycine enolate equivalent. The bulky side chain of the valine auxiliary effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired α,α-disubstituted amino acid. For the synthesis of 2-Amino-2-cyclopropylpropanoic acid, this would involve the alkylation of the chiral glycine enolate with a suitable cyclopropyl-containing electrophile, followed by alkylation with a methyl group precursor, or vice-versa.

Another widely used class of chiral auxiliaries is the Evans oxazolidinones . An N-acylated Evans auxiliary can be deprotonated to form a chiral enolate. The stereochemical outcome of the subsequent alkylation is dictated by the steric hindrance of the substituent on the oxazolidinone ring. After the alkylation step, the auxiliary can be removed under mild conditions. This method offers high levels of stereocontrol and predictability.

| Chiral Auxiliary Method | Key Features | Typical Diastereomeric Excess (d.e.) for α,α-disubstituted amino acids |

| Schöllkopf Bis-Lactim Ether | Utilizes a chiral diketopiperazine from glycine and valine. High facial shielding by the auxiliary's side chain. | >95% |

| Evans Oxazolidinones | Employs N-acyloxazolidinones. Stereodirection is controlled by the substituent on the auxiliary. | >90% |

This table presents typical diastereomeric excess values achieved for the synthesis of analogous α,α-disubstituted amino acids using these chiral auxiliary methods.

Transition-metal catalysis offers a powerful and atom-economical approach to asymmetric synthesis. For the synthesis of 2-Amino-2-cyclopropylpropanoic acid, a key strategy involves the asymmetric cyclopropanation of a suitable alkene precursor. Chiral rhodium and copper complexes have been shown to be highly effective in catalyzing the enantioselective transfer of a carbene to an alkene, thereby forming the cyclopropane ring with high stereocontrol.

For instance, the reaction of an α-substituted acrylate (B77674) ester with a diazo compound in the presence of a chiral dirhodium catalyst can generate the cyclopropane ring with excellent enantioselectivity. The choice of the chiral ligand on the metal catalyst is crucial for achieving high levels of stereocontrol. Subsequent modifications of the resulting cyclopropyl ester can then lead to the desired amino acid. This approach allows for the direct construction of the chiral cyclopropane ring and the installation of the quaternary stereocenter in a single step.

| Catalyst System | Reaction Type | Achievable Enantiomeric Excess (e.e.) for cyclopropanation |

| Chiral Dirhodium Carboxylates | Asymmetric Cyclopropanation | 90-99% |

| Chiral Copper-Bis(oxazoline) Complexes | Asymmetric Cyclopropanation | 85-97% |

This table showcases the enantiomeric excess that can be achieved in the transition-metal-catalyzed asymmetric cyclopropanation of alkenes, a key step in a potential synthesis of the target molecule.

When a synthetic route yields a racemic mixture of 2-Amino-2-cyclopropylpropanoic acid, resolution techniques are necessary to separate the enantiomers.

A classical method for resolving racemates is through the formation of diastereomeric salts. The racemic amino acid is reacted with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid, to form a pair of diastereomeric salts. These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. Once separated, the desired enantiomer of the amino acid can be recovered by removing the resolving agent.

Commonly used resolving agents for amino acids include tartaric acid, brucine, and chiral α-methylbenzylamine. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.

Chiral chromatography is a powerful technique for the analytical and preparative separation of enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte, leading to different retention times and thus, separation. mdpi.com

For the resolution of 2-Amino-2-cyclopropylpropanoic acid, the amino acid would likely be derivatized to enhance its volatility and interaction with the CSP. Common derivatizing agents include those that form esters or amides. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the separation of derivatized amino acid enantiomers. The choice of the mobile phase is also critical for achieving good separation.

| Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Applicability for Amino Acid Derivatives |

| Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) | Hexane/Isopropanol | High, for N-acylated and esterified amino acids. |

| Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) | Polar organic or reversed-phase | High, for both derivatized and underivatized amino acids. |

| Crown Ether-based | Aqueous/Organic with acid modifier | High, particularly for primary amine-containing compounds. |

This table provides an overview of common chiral stationary phases and their general applicability for the chromatographic resolution of amino acid enantiomers and their derivatives.

Resolution Techniques for Racemic Mixtures

Strategic Optimization for Reaction Efficiency and Yield in Complex Synthesis

Achieving high efficiency and yield is a primary goal in the synthesis of valuable compounds like this compound. Strategic optimization of reaction conditions is a critical process that transforms a preliminary synthetic route into a viable and scalable method. nih.gov This involves systematically varying reaction parameters to identify the optimal conditions that maximize product formation while minimizing impurities and reaction time. nih.gov

Methodologies for optimization range from traditional one-factor-at-a-time (OFAT) approaches to more sophisticated statistical methods like Design of Experiments (DoE). nih.gov In the OFAT method, a single parameter (e.g., temperature, catalyst loading, or solvent) is varied while all others are held constant to gauge its effect on the reaction outcome. nih.gov While straightforward, this approach can miss synergistic interactions between different variables. DoE, in contrast, allows for the simultaneous variation of multiple factors, providing a more comprehensive understanding of the reaction landscape and efficiently identifying optimal conditions. nih.gov

Similarly, in reactions involving the introduction or modification of side chains on the cyclopropyl ring, optimization of catalyst systems, ligand choice, and reaction times can dramatically impact both the yield and the stereoselectivity of the transformation. The goal is to define a robust set of conditions that consistently delivers the desired product in high yield and purity, making the synthesis both economically and practically feasible.

Table 2: Examples of Reaction Optimization Parameters

This table provides illustrative examples of how specific parameters can be optimized to enhance reaction yield and efficiency in the synthesis of complex molecules.

| Parameter | Variable Options | Potential Impact on Yield/Efficiency |

| Catalyst | Type (e.g., Pd, Rh, Cu), Ligand, Loading (%) | Affects reaction rate, selectivity, and turnover number. Lowering loading reduces cost. |

| Solvent | Polarity (e.g., Toluene, THF, DMF), Protic/Aprotic | Influences reactant solubility, reaction rate, and can alter the reaction pathway. |

| Temperature | -78°C to reflux | Controls reaction kinetics; higher temperatures can increase rate but may also promote side reactions. |

| Reaction Time | Minutes to Days | Optimization prevents incomplete reactions (low yield) or product degradation (low yield). |

| Reagent Stoichiometry | Molar equivalents of reactants | Affects conversion, can minimize the use of expensive reagents, and simplifies purification. |

Elucidation of Chemical Reactivity and Derivatization Pathways

Fundamental Reaction Mechanisms

The reactivity of 2-Amino-2-cyclopropylpropanoic acid is governed by the interplay of its three primary functional components: the amino group, the carboxylic acid moiety, and the cyclopropyl (B3062369) ring. Each of these groups offers distinct sites for chemical transformation.

Oxidation Reactions and Product Characterization

While specific studies on the oxidation of 2-Amino-2-cyclopropylpropanoic acid are not extensively documented, the reactivity of its constituent functional groups allows for predictable oxidative pathways. The initial sites of oxidant attack on amino acids are typically the side chain groups. mdpi.com In this molecule, both the amino group and the cyclopropyl ring are susceptible to oxidation.

Protein oxidation can be initiated by various reactive oxygen species (ROS), leading to modifications of amino acid side chains. researchgate.net The amino group of 2-Amino-2-cyclopropylpropanoic acid can be oxidized, potentially leading to the formation of carbonyl derivatives, a common consequence of amino acid oxidation. mdpi.com

The cyclopropyl group, a "donor-acceptor" cyclopropane (B1198618), is also prone to oxidative reactions. Studies on other cyclopropane derivatives have shown that oxidative radical ring-opening and cyclization can occur. beilstein-journals.org Depending on the reaction conditions and the oxidant used, this could lead to a variety of linear or heterocyclic products. For instance, the oxidation of some cyclopropyl derivatives can afford naphthaldehyde or dihydrofuran products through ring-opening and subsequent cyclization processes. beilstein-journals.org

Reduction Reactions and Functional Group Transformations

The primary site for reduction in 2-Amino-2-cyclopropylpropanoic acid is the carboxylic acid group. Aliphatic and aromatic carboxylic acids, including amino acids, can be rapidly and quantitatively reduced to their corresponding primary alcohols by reagents such as borane (B79455) in tetrahydrofuran (B95107) (THF). researchgate.net This transformation is chemoselective, meaning the mild nature of borane allows for the reduction of the carboxylic acid without affecting other potentially reactive groups like halogens or nitriles that might be present on derivatives. researchgate.net

The reduction of various cyclopropanecarboxylic acids to cyclopropyl alcohols has been demonstrated to be sensitive to steric hindrance, reaction temperature, and the specific borane reagent used. researchgate.net For instance, reductions with pre-made borane at 50°C give excellent yields, whereas at room temperature, the yields can be significantly lower, especially for sterically hindered substrates. researchgate.net

| Substrate (Cyclopropanecarboxylic Acid Derivative) | Reducing Agent | Temperature (°C) | Product (Cyclopropyl alcohol) | Yield (%) |

| 2,2-Dichlorocyclopropanecarboxylic acid | Pre-made BH3-THF | 50 | (2,2-Dichlorocyclopropyl)methanol | Excellent |

| 2,2-Dichlorocyclopropanecarboxylic acid | Pre-made BH3-THF | ~20 | (2,2-Dichlorocyclopropyl)methanol | Lower |

| Adipic acid monoethyl ester | Borane | - | Ethyl 6-hydroxyhexanoate | 88 |

| p-Cyanobenzoic acid | Borane | - | p-Cyanobenzyl alcohol | 82 |

| This table presents data on the reduction of various carboxylic acids, including cyclopropane derivatives, illustrating the general conditions and outcomes of such reactions as reported in the literature. researchgate.net |

Nucleophilic and Electrophilic Substitution Reactions

The amino and carboxyl groups of 2-Amino-2-cyclopropylpropanoic acid are the primary centers for nucleophilic and electrophilic substitution reactions. The amino group possesses nucleophilic character, making it susceptible to reactions like acylation or alkylation. researchgate.net For example, the chemoselective N-alkylation of lysine (B10760008) side chains in peptides using an alkyl halide has been demonstrated, a reaction that is fully compatible with most peptide functionalities. nih.gov

Conversely, the carboxylic acid group, particularly after activation (e.g., conversion to an acyl chloride or ester), becomes an electrophilic center. It can react with various nucleophiles to form amides, esters, and other derivatives. The synthesis of cyclopropyl carboxylic acid esters is a known process, often serving as a step toward creating intermediates for pharmaceutically active compounds. google.com While direct substitution on the cyclopropane ring is less common without ring-opening, the electronic nature of the amino and carboxyl substituents makes the ring susceptible to attack under specific conditions, analogous to the reactivity of other donor-acceptor cyclopropanes.

Ring-Opening Reactions of the Cyclopropyl Moiety

The inherent strain of the three-membered ring makes the cyclopropyl moiety of 2-Amino-2-cyclopropylpropanoic acid susceptible to ring-opening reactions under various conditions. These reactions can be initiated reductively, oxidatively, or by nucleophilic/electrophilic attack.

Reductive ring-opening of α,α-cyclopropanated amino acids has been achieved electrochemically by involving the amino acid in a chiral Ni(II) coordination environment in the form of a Schiff base. nih.gov This method can lead to the formation of dehydroalanine (B155165) or, with in-situ functionalization by thiols, cysteine derivatives. nih.gov

Another powerful reagent for reductive ring-opening is samarium(II) iodide (SmI₂). acs.org The SmI₂/amine/H₂O system can mediate the regioselective ring-opening of cyclopropyl ketones and can also achieve both the ring-opening of a cyclopropane and the reduction of an ester group on the ring in a sequential manner. acs.org This methodology has been applied to the reductive ring-opening deuteration of cyclopropanecarboxylates, yielding α,γ-dideuterated esters or, with increased reagent stoichiometry, α,α,β,δ-tetradeuterated alcohols. acs.org

| Substrate | Reagent System | Product Type | Deuterium Incorporation |

| Cyclopropanecarboxylate | SmI₂/Et₃N/D₂O (4 equiv SmI₂) | α,γ-dideuterated ester | High |

| Cyclopropanecarboxylate | SmI₂/Et₃N/D₂O (Increased Stoichiometry) | α,α,β,δ-tetradeuterated alcohol | >99% D |

| This table summarizes the outcomes of SmI₂-mediated reductive ring-opening of cyclopropanecarboxylates, demonstrating the potential for both ring cleavage and subsequent functional group transformation. acs.org |

Oxidative radical ring-opening pathways are also known for cyclopropane derivatives, often catalyzed by transition metals like copper(I) or manganese(III). beilstein-journals.org These reactions can lead to the formation of larger ring systems or functionalized linear products.

Synthesis of Structural Analogs and Conformationally Constrained Derivatives

The synthesis of structural analogs of 2-Amino-2-cyclopropylpropanoic acid is a key area of research, driven by the utility of conformationally restricted amino acids in peptidomimetics and drug design. nih.govlifechemicals.com Incorporating such amino acids into peptides can significantly influence the secondary structure, enhance metabolic stability, and provide precise control over the orientation of side chains. nih.gov

General strategies for the synthesis of cyclopropylglycines and their analogs include:

Carbene and Ylide Addition to Alkenes: A classical approach to forming the cyclopropane ring. researchgate.net

Michael-initiated Ring Closure (MIRC) Reactions: A versatile method for constructing cyclopropanes. researchgate.net

Modification of Cyclopropanecarbaldehydes: Using methods like the Strecker synthesis to introduce the amino acid functionality. researchgate.net

Kulinkovich Cyclopropanation: A method applicable to esters and amides for forming the cyclopropane ring. researchgate.net

A significant focus has been on synthesizing analogs that act as receptor ligands. For example, a series of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid (AP5) were synthesized and evaluated as antagonists for the N-methyl-D-aspartate (NMDA) receptor. nih.govresearchgate.net Similarly, 2'-substituted analogues of (2S,1'R,2'S)-2-(carboxycyclopropyl)glycine have been designed and synthesized as potent NMDA receptor agonists. nih.gov The rationale for such designs often stems from docking studies that hypothesize how substituents will interact with specific regions of the receptor. nih.gov

The creation of conformationally restricted peptides is a major application. The rigid cyclopropane scaffold restricts the backbone conformation of peptides, which can be used to enforce specific secondary structures like helices. researchgate.netnih.gov

Chemoselective Functionalization and Ligand Design

The distinct reactivity of the functional groups in 2-Amino-2-cyclopropylpropanoic acid allows for its chemoselective modification, a crucial aspect of modern drug discovery and ligand design. explorationpub.commdpi.com Chemoselective strategies aim to modify one functional group in the presence of others under mild, often physiological, conditions. explorationpub.com

The primary amino group is a common target for chemoselective functionalization. For instance, methods developed for the N-alkylation of lysine residues could be adapted for this compound. nih.gov Similarly, the carboxylic acid can be selectively activated and coupled with other molecules.

The rigid, conformationally defined structure of 2-Amino-2-cyclopropylpropanoic acid makes it an excellent scaffold for ligand design. Constrained amino acids are frequently used to create peptidomimetics that can act as enzyme inhibitors or receptor agonists/antagonists. lifechemicals.comwipo.int For example, analogs of 2-aminopropionic acid containing triazole rings have been developed as NMDA receptor glycine (B1666218) site agonists, demonstrating that bioisosteric replacement of functional groups can yield ligands with high potency and subtype selectivity. frontiersin.orgresearchgate.net The use of amino acids and peptides as ligands for synthesizing biologically active gold complexes further highlights their versatility in designing novel therapeutic agents. mdpi.com

| Analog/Derivative Class | Target/Application | Biological Activity/Finding |

| Cyclopropyl analogues of AP5 | NMDA Receptor | Competitive antagonists nih.govresearchgate.net |

| 2'-Substituted (carboxycyclopropyl)glycines | NMDA Receptor | Potent agonists nih.gov |

| (R)-2-amino-3-triazolpropanoic acid derivatives | NMDA Receptor Glycine Site | Subtype-specific agonists frontiersin.orgresearchgate.net |

| This table showcases examples of how derivatives of cyclopropyl amino acids are designed as specific ligands for biological receptors. |

Development of Precursors for Complex Molecular Scaffolds

The strategic incorporation of conformationally constrained amino acids is a cornerstone of modern medicinal chemistry and drug design. 2-Amino-2-cyclopropylpropanoic acid, with its unique stereochemical and electronic properties conferred by the cyclopropyl ring, serves as a valuable building block for the synthesis of diverse and complex molecular scaffolds. Its rigid structure allows for the precise control of peptide conformations and the exploration of novel chemical space, leading to the development of peptidomimetics and other bioactive molecules.

The derivatization of 2-Amino-2-cyclopropylpropanoic acid primarily involves transformations of its amino and carboxylic acid functionalities. These reactions enable its integration into larger, more complex structures, including heterocyclic systems and macrocycles. The inherent reactivity of these functional groups, coupled with the steric influence of the cyclopropyl moiety, dictates the pathways for derivatization.

One of the key applications of this amino acid is in the synthesis of peptidomimetics, where it is used to introduce conformational constraints into peptide backbones. nih.govnih.gov This can lead to enhanced metabolic stability and receptor selectivity. nih.gov The synthesis of such peptidomimetics typically involves standard peptide coupling techniques, where the amino group of 2-Amino-2-cyclopropylpropanoic acid is coupled with the carboxylic acid of another amino acid or a different molecular fragment. Conversely, its carboxylic acid can be activated and reacted with the amino group of another molecule.

Multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, offer a powerful and efficient strategy for the construction of complex, drug-like molecules from simple starting materials. nih.govbeilstein-journals.org Amino acids are well-suited as inputs for these reactions. beilstein-journals.org In a typical Ugi four-component reaction (U-4CR), an amine, a carbonyl compound, an isocyanide, and a carboxylic acid combine in a single pot to generate an α-acylamino amide. beilstein-journals.orgmdpi.com 2-Amino-2-cyclopropylpropanoic acid can function as the amine component in such a reaction, leading to the formation of a dipeptide-like structure bearing the cyclopropyl group. The general mechanism for the Ugi reaction involves the formation of an imine from the amine and carbonyl compound, which is then attacked by the isocyanide and the carboxylate. beilstein-journals.org

The following table illustrates a representative Ugi reaction scheme where 2-Amino-2-cyclopropylpropanoic acid could be utilized as the amine component.

Table 1: Representative Ugi Four-Component Reaction

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Carboxylic Acid) | Resulting Scaffold |

|---|

Furthermore, the bifunctional nature of 2-Amino-2-cyclopropylpropanoic acid allows it to be a precursor for various heterocyclic scaffolds. For instance, condensation reactions with appropriate reagents can lead to the formation of nitrogen-containing heterocycles. While specific examples for 2-Amino-2-cyclopropylpropanoic acid are not extensively documented in publicly available literature, the general principles of amino acid chemistry suggest its utility in synthesizing complex structures such as spirocyclic compounds. nih.gov The synthesis of spirocyclic nucleoside analogues, for example, has been achieved using precursors that generate a spirocyclopropyl moiety. nih.gov

The development of precursors from 2-Amino-2-cyclopropylpropanoic acid often requires the use of protecting groups for the selective functionalization of either the amino or the carboxylic acid group. This is a standard practice in peptide synthesis and the broader field of organic synthesis involving amino acids. mdpi.com

The following table outlines some potential derivatization pathways for 2-Amino-2-cyclopropylpropanoic acid to generate precursors for more complex scaffolds.

Table 2: Potential Derivatization Pathways for Scaffold Synthesis

| Starting Material | Reagent(s) | Intermediate/Precursor | Potential Scaffold Class |

|---|---|---|---|

| N-protected 2-Amino-2-cyclopropylpropanoic acid | Peptide coupling reagents, another amino acid ester | Protected dipeptide | Peptidomimetics |

| 2-Amino-2-cyclopropylpropanoic acid ester | Chloroacetyl chloride, triethylamine | 2-Chloroacetamide derivative | Heterocyclic synthesis precursor mdpi.com |

| 2-Amino-2-cyclopropylpropanoic acid | Aldehyde, Isocyanide, Carboxylic Acid | Ugi product | Highly substituted acyclic and cyclic peptidomimetics beilstein-journals.org |

Integration of 2 Amino 2 Cyclopropylpropanoic Acid Hcl As a Building Block in Advanced Molecular Construction

Incorporation into Peptide and Protein Mimetics

The steric hindrance and conformational rigidity inherent to the α,α-disubstituted cyclopropyl (B3062369) group make 2-Amino-2-cyclopropylpropanoic acid an invaluable component in the design of peptidomimetics. These are molecules that mimic the structure and function of natural peptides but often possess enhanced stability, bioavailability, and receptor affinity.

The primary application of 2-Amino-2-cyclopropylpropanoic acid in peptide science is the engineering of conformationally restricted peptides. The three-membered cyclopropane (B1198618) ring fused to the α-carbon of the amino acid backbone severely limits the rotational freedom around the phi (φ) and psi (ψ) dihedral angles. This restriction is a powerful tool for locking a peptide chain into a specific, predetermined conformation.

Research has shown that incorporating similar constrained amino acids, such as those with cyclopropane or norbornene units, can be used to create peptide analogues with well-defined secondary structures. The cyclopropyl group effectively acts as a molecular "staple," preventing the peptide from adopting a random coil structure and instead favoring more ordered arrangements. This approach is fundamental to designing peptides that can selectively bind to biological targets like enzymes or receptors.

The introduction of cyclic α,α-disubstituted amino acids has a profound influence on the secondary structure of peptides, particularly in stabilizing or inducing helical and turn conformations. oup.com While natural peptides might transiently form these structures, the incorporation of a rigid unit like 2-Amino-2-cyclopropylpropanoic acid can make these conformations the dominant state.

Studies on similar constrained amino acids demonstrate their capacity to induce the formation of β-turn and β-sheet type structures. The defined stereochemistry of the cyclopropane ring can guide the peptide backbone to fold into tight turns that are crucial for molecular recognition in many biological processes. Furthermore, the strategic placement of this amino acid within a peptide sequence can stabilize helical structures by reducing the entropic cost of folding into a well-ordered helix. oup.com

Table 1: Influence of 2-Amino-2-cyclopropylpropanoic Acid on Peptide Structures

| Structural Feature | Effect of Incorporation | Rationale | Supporting Evidence |

|---|---|---|---|

| Conformational Flexibility | Significantly Reduced | The cyclopropyl ring at the α-carbon restricts rotation around φ and ψ dihedral angles. | General principle for α,α-disubstituted amino acids. |

| β-Turns | Induction and Stabilization | The rigid structure can act as a template, forcing the peptide backbone into a turn conformation. | Analogous constrained amino acids induce turn structures. |

| Helices | Stabilization | Reduces the entropic penalty of folding, favoring an ordered helical structure over a random coil. | Cyclic amino acids are known to stabilize peptide helices. oup.com |

While direct applications in native chemical ligation are not extensively documented in peer-reviewed literature, the utility of 2-Amino-2-cyclopropylpropanoic acid as a foundational element in peptide diversification is evident. Diversification strategies aim to create libraries of related compounds with varied functions. A key example is the use of its derivative, (S)-Methyl 2-amino-3-cyclopropylpropanoate HCl, as a reactant in the synthesis of broad-spectrum inhibitors targeting coronaviruses and enteroviruses. chemicalbook.com This demonstrates how the unique cyclopropyl scaffold serves as a starting point for developing functionally diverse and potent therapeutic agents.

Design and Synthesis of Novel Heterocyclic Compounds

Amino acids are versatile starting materials for the synthesis of heterocyclic systems due to their inherent amino and carboxyl functional groups. evitachem.com 2-Amino-2-cyclopropylpropanoic acid is noted as a valuable building block in this area, often used as an intermediate in the synthesis of more complex molecules. evitachem.com

Its utility is highlighted in its connection to the synthesis of novel biphenyltetrazole derivatives, a class of heterocyclic compounds with applications in pharmaceutical development. biomart.cn Furthermore, chemical suppliers classify it alongside other key heterocyclic building blocks such as imidazoles, thiazoles, and pyridines, underscoring its role in this field of organic synthesis. combi-blocks.com The synthesis of pyrrolidine (B122466) derivatives, another important class of nitrogen-containing heterocycles, can also involve precursors derived from such specialized amino acids. evitachem.com The unique stereochemistry and rigidity of the cyclopropyl group can be used to direct the formation of specific heterocyclic ring systems, making it a powerful tool for medicinal chemists.

Contribution to the Synthesis of Macrocyclic Structures

Macrocyclization is a key strategy in drug discovery to create molecules with improved properties, such as enhanced protease resistance and cell permeability. A significant challenge in synthesizing macrocyclic peptides is overcoming the large entropic barrier to ring closure. Incorporating conformationally rigid building blocks is a well-established method to pre-organize the linear precursor for cyclization, thereby facilitating the reaction.

The rigid structure of 2-Amino-2-cyclopropylpropanoic acid makes it a theoretically ideal candidate for this purpose. By restricting the conformational freedom of the linear peptide chain, it reduces the entropic penalty associated with bringing the reactive ends together. Although specific examples directly citing the use of 2-Amino-2-cyclopropylpropanoic acid HCl in macrocyclization were not prominent in the surveyed literature, its structural properties align perfectly with the principles of efficient macrocycle synthesis.

Role in Advanced Materials and Bioconjugation Chemistry

A comprehensive review of available scientific literature and chemical databases did not yield specific, documented applications of this compound in the fields of advanced materials or bioconjugation chemistry. While its structural rigidity could theoretically be exploited in the design of novel polymers or as a unique linker in bioconjugates, there is currently a lack of published research to support this. Therefore, its role in these specific areas remains a subject for future investigation.

Biochemical Investigations and Enzymatic Interactions

Modulation of Enzyme Activity

The introduction of a cyclopropyl (B3062369) group onto the alpha-carbon of an amino acid creates a sterically constrained and chemically distinct molecule with the potential to interact uniquely with enzyme active sites. Investigations into these interactions are crucial for understanding the compound's biochemical profile.

Studies on Aminotransferases and Dehydrogenases

Aminotransferases and dehydrogenases are key enzyme families in amino acid metabolism. Aminotransferases, or transaminases, catalyze the transfer of an amino group from an amino acid to a keto acid, a fundamental step in the synthesis and degradation of amino acids. Dehydrogenases catalyze the removal of hydrogen atoms, often playing a role in the oxidative deamination of amino acids.

Currently, specific studies detailing the modulatory effects of 2-Amino-2-cyclopropylpropanoic acid HCl on specific aminotransferases or dehydrogenases are not prominently documented in publicly accessible scientific literature. Future research would need to assess whether this compound acts as a substrate, an inhibitor, or an allosteric modulator for enzymes such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), or glutamate (B1630785) dehydrogenase. Such studies would elucidate its potential to disrupt or alter standard amino acid metabolic pathways.

Mechanism of Schiff Base Formation with Enzymes

Many enzymes that act on amino acids, particularly aminotransferases, utilize a pyridoxal-5'-phosphate (PLP) cofactor. The catalytic mechanism of these enzymes typically involves the formation of a Schiff base, an imine formed between the amino group of the substrate and the aldehyde group of PLP.

The unique structure of 2-Amino-2-cyclopropylpropanoic acid, with its tertiary alpha-carbon, presents an interesting case for Schiff base formation. The steric hindrance imposed by the cyclopropyl group could significantly influence the rate and stability of Schiff base formation with PLP-dependent enzymes. Detailed mechanistic studies would be required to determine the kinetics and equilibrium of this process, and to understand how the cyclopropyl moiety affects the subsequent steps of the enzymatic reaction.

Inhibition Kinetics and Specificity in In Vitro Systems

To characterize the inhibitory potential of this compound, comprehensive in vitro kinetic studies are necessary. These studies would determine the nature of any observed enzyme inhibition, distinguishing between competitive, non-competitive, uncompetitive, or mixed-inhibition models.

Table 1: Parameters from In Vitro Enzyme Inhibition Studies

| Kinetic Parameter | Description |

| Ki | Inhibition constant; indicates the affinity of the inhibitor for the enzyme. |

| IC50 | Half-maximal inhibitory concentration; the concentration of inhibitor required to reduce enzyme activity by 50%. |

| Mechanism of Inhibition | The mode by which the inhibitor binds to the enzyme (e.g., competitive, non-competitive). |

Exploration of Metabolic Pathways and Biochemical Cycles

Understanding how a synthetic amino acid analog is processed within the complex network of metabolic pathways is fundamental to predicting its physiological effects.

Research into Amino Acid Metabolism and Related Biochemical Networks

Amino acid metabolism is a complex web of interconnected pathways responsible for protein synthesis, energy production, and the generation of numerous essential biomolecules. Introducing an unnatural amino acid like 2-Amino-2-cyclopropylpropanoic acid could have several consequences, including:

Competitive inhibition of amino acid transporters: It may compete with natural amino acids for uptake into cells.

Misincorporation into proteins: While unlikely due to the fidelity of aminoacyl-tRNA synthetases, this possibility would need to be investigated.

Disruption of metabolic fluxes: It could inhibit enzymes in key metabolic pathways, leading to the accumulation of certain metabolites and the depletion of others.

Research in this area would involve metabolomic studies to analyze changes in the cellular concentrations of various metabolites following exposure to the compound.

Potential for Engineering Novel Metabolic Routes

Synthetic amino acids can be powerful tools in metabolic engineering and synthetic biology. By introducing enzymes that can specifically recognize and utilize an unnatural amino acid, it is possible to create novel metabolic pathways for the production of specialized chemicals or materials.

The unique cyclopropyl group of 2-Amino-2-cyclopropylpropanoic acid makes it an intriguing building block for such endeavors. If enzymes could be engineered to use this compound as a substrate, it could open the door to synthesizing novel polymers, pharmaceuticals, or other high-value products containing this unique chemical motif. This remains a theoretical application pending the discovery or engineering of suitable enzymes.

Mechanistic Insights into Biological Activity (Non-Clinical Focus)

Stereoelectronic and Steric Effects of the Cyclopropyl Moiety on Biological Interactions

The cyclopropyl group, a three-membered carbocycle, imparts unique stereoelectronic and steric properties to this compound, which are fundamental to its biological interactions. The strained nature of the cyclopropane (B1198618) ring results in C-C bonds with enhanced π-character, a feature that influences its electronic behavior. nih.gov This characteristic allows the cyclopropyl moiety to participate in interactions typically associated with unsaturated systems, such as π-stacking and cation-π interactions, which can be critical for binding to biological targets.

From a steric standpoint, the cyclopropyl ring introduces a rigid and conformationally restricted element. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a receptor, potentially leading to higher affinity. nih.gov The defined three-dimensional structure of the cyclopropyl group dictates the spatial orientation of the amino and carboxylic acid functional groups, which is a key determinant for specific interactions with the chiral binding pockets of enzymes and receptors. The coplanarity of the three carbon atoms and the shorter C-C bond lengths (approximately 1.51 Å) are defining features of the cyclopropane ring that contribute to its unique biological profile. nih.gov The strategic incorporation of a cyclopropyl group can enhance metabolic stability and reduce off-target effects by providing a constrained conformation that is less susceptible to enzymatic degradation. nih.govscientificupdate.com

| Property | Description | Implication for Biological Interactions |

| Stereoelectronic | Enhanced π-character of C-C bonds due to ring strain. | Can participate in π-stacking and cation-π interactions. |

| Steric | Rigid, conformationally restricted three-membered ring. | Reduces entropic penalty upon binding, leading to potentially higher affinity. Dictates specific orientation within binding sites. |

| Structural | Coplanarity of the three carbon atoms and shorter C-C bond lengths. | Contributes to a unique and well-defined three-dimensional structure. |

Investigations of Neurotransmitter Pathway Modulation in Animal Models

While specific studies on this compound are limited in the public domain, the broader class of cyclopropane-containing amino acids has been investigated for their modulatory effects on neurotransmitter pathways in animal models. A primary focus of such research has been the glutamatergic system, the main excitatory pathway in the central nervous system.

Compounds with a cyclopropyl scaffold have been explored as ligands for various glutamate receptors, including the N-methyl-D-aspartate (NMDA) receptor. The constrained conformation of the cyclopropyl ring is thought to play a crucial role in the specificity and affinity of these ligands for their receptor binding sites. The unique geometry imposed by the cyclopropyl group can lead to selective interactions with different receptor subtypes.

In addition to the glutamatergic system, the structural motifs present in cyclopropyl amino acids have prompted investigations into their potential interactions with other neurotransmitter systems. However, detailed findings are often proprietary and specific to the particular analogues being studied.

| Neurotransmitter System | Potential Target | Rationale for Investigation |

| Glutamatergic | NMDA receptors and other glutamate receptor subtypes. | The rigid structure of the cyclopropyl group can confer selectivity and high affinity for receptor binding sites. |

| Other Systems | Various neurotransmitter receptors and transporters. | The unique conformational and electronic properties of the cyclopropyl moiety may lead to novel interactions. |

Studies on Calcium Channel Modulation in Neuronal Systems In Vitro

The in vitro effects of compounds containing a 2-amino-2-cyclopropylpropanoic acid moiety on neuronal calcium channels represent an area of active research. Voltage-gated calcium channels (VGCCs) are crucial for regulating neuronal excitability and neurotransmitter release, making them important targets for novel therapeutics.

Studies on related compounds have explored their ability to modulate different types of VGCCs, including L-type, N-type, and T-type channels. nih.govbiorxiv.orgnih.gov The mechanism of action can involve direct channel block, where the molecule physically occludes the ion-conducting pore, or allosteric modulation, where binding to a site distinct from the pore induces a conformational change that alters channel activity. The rigid nature of the cyclopropyl group can contribute to the selectivity of these compounds for specific calcium channel subtypes.

For example, research on other small molecules has shown that they can modulate T-type calcium channels, which are involved in setting the rhythmic firing patterns of neurons. biorxiv.orgnih.gov The ability of a compound to selectively target a particular channel subtype is a key aspect of its potential therapeutic utility.

| Calcium Channel Type | Potential Effect | Significance in Neuronal Systems |

| L-type | Modulation of channel activity. | Involved in synaptic plasticity and gene expression. nih.gov |

| N-type | Potential for channel blockade. | Key role in neurotransmitter release at synapses. |

| T-type | Modulation of channel gating and conductance. | Contribute to rhythmic firing patterns and have been implicated in conditions like epilepsy and pain. nih.gov |

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Mechanistic Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of 2-Amino-2-cyclopropylpropanoic acid HCl. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to elucidate its complex structure and monitor its transformations.

1D and 2D NMR for Detailed Structural Analysis and Reaction Monitoring

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the this compound molecule. The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and the connectivity of the atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the cyclopropyl (B3062369) protons, the α-proton, and the protons of the amino and carboxylic acid groups. The cyclopropyl methylene (B1212753) protons typically appear as complex multiplets in the upfield region of the spectrum due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all the carbon atoms in the molecule. The quaternary α-carbon, the carbons of the cyclopropyl ring, and the carboxylic acid carbon all have distinct chemical shifts that aid in structural confirmation.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for a more detailed structural assignment.

COSY spectra reveal proton-proton coupling networks, helping to establish the connectivity of the protons within the cyclopropyl ring and their relationship to the rest of the molecule.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals for each CHn group.

Furthermore, NMR spectroscopy is an invaluable tool for real-time reaction monitoring . By acquiring spectra at different time points during a chemical transformation involving this compound, researchers can track the disappearance of starting materials and the appearance of products, providing insights into reaction kinetics and mechanisms.

| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| α-H | - | - | ~60-65 |

| Cyclopropyl-CH | ~1.0-1.5 | m | ~15-20 |

| Cyclopropyl-CH₂ | ~0.5-1.0 | m | ~5-10 |

| COOH | ~10-12 | s (broad) | ~170-175 |

| NH₃⁺ | ~8-9 | s (broad) | - |

Mass Spectrometry for Reaction Pathway and Derivative Confirmation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound and its derivatives. It is also instrumental in elucidating fragmentation patterns, which can provide valuable structural information and help to confirm the identity of reaction products.

High-Resolution Mass Spectrometry for Precise Molecular Identification

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of a molecule. For this compound (C₆H₁₂ClNO₂), the theoretical exact mass can be calculated and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range. This high level of accuracy is essential for confirming the identity of the compound and distinguishing it from other molecules with the same nominal mass.

| Ion | Theoretical m/z | Observed m/z | Mass Error (ppm) |

|---|---|---|---|

| [M+H]⁺ | 130.0863 | - | - |

| [M+Na]⁺ | 152.0682 | - | - |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded as a spectrum, with the x-axis representing frequency (in wavenumbers, cm⁻¹) and the y-axis representing the intensity of absorption.

For this compound, the IR spectrum will show characteristic absorption bands for the different functional groups present:

O-H stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H group, often overlapping with C-H stretching bands.

N-H stretch: The ammonium (B1175870) group (NH₃⁺) will show a broad absorption in the 2800-3200 cm⁻¹ region.

C-H stretch: The C-H bonds of the cyclopropyl ring and the α-carbon will have stretching vibrations in the 2850-3050 cm⁻¹ region.

C=O stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.

N-H bend: The bending vibration of the ammonium group typically appears in the 1500-1600 cm⁻¹ range.

C-O stretch: The stretching vibration of the C-O single bond of the carboxylic acid is usually found in the 1200-1300 cm⁻¹ region.

| Functional Group | Vibrational Mode | Typical Absorption Range (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (O-H) | Stretch | 2500 - 3300 (broad) |

| Ammonium (N-H) | Stretch | 2800 - 3200 (broad) |

| Alkyl (C-H) | Stretch | 2850 - 3050 |

| Carboxylic Acid (C=O) | Stretch | 1700 - 1730 (strong, sharp) |

| Ammonium (N-H) | Bend | 1500 - 1600 |

| Carboxylic Acid (C-O) | Stretch | 1200 - 1300 |

X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis of Derivatives

Single-crystal X-ray crystallography stands as a definitive and powerful technique for the unambiguous determination of the three-dimensional structure of molecules. This method is crucial in the study of chiral molecules like derivatives of 2-Amino-2-cyclopropylpropanoic acid, as it can elucidate not only the connectivity of atoms and their bond lengths and angles but also the absolute configuration of stereogenic centers and the preferred conformation of the molecule in the solid state.

The determination of the absolute configuration is paramount for understanding the biological activity of chiral compounds, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. X-ray crystallography achieves this by analyzing the anomalous scattering of X-rays by the atoms in a non-centrosymmetric crystal. The differences in the intensities of Bijvoet pairs of reflections allow for the assignment of the correct enantiomer. For organic molecules composed primarily of light atoms (carbon, hydrogen, nitrogen, oxygen), this effect can be subtle. In such cases, the preparation of derivatives containing heavier atoms (e.g., bromine or a heavy metal) can enhance the anomalous scattering effect, facilitating a more confident assignment of the absolute configuration.

Despite extensive searches of crystallographic databases and the scientific literature, specific X-ray crystallographic data for this compound or its closely related derivatives could not be located. Therefore, the presentation of detailed research findings and data tables containing crystallographic parameters for this specific compound is not possible at this time. The principles outlined above, however, represent the standard application of X-ray crystallography for the structural elucidation of such amino acid derivatives.

Computational and Theoretical Studies on 2 Amino 2 Cyclopropylpropanoic Acid Hcl

Molecular Modeling and Conformational Energy Calculations

Molecular modeling of 2-Amino-2-cyclopropylpropanoic acid HCl focuses on understanding its three-dimensional structure and the relative energies of its different spatial arrangements, known as conformations. The presence of the rigid cyclopropyl (B3062369) ring and the rotatable bonds of the amino acid backbone (N-Cα and Cα-C) allows the molecule to adopt various conformations, each with a specific potential energy.

Conformational analysis is typically performed using molecular mechanics (MM) force fields, such as CHARMM or AMBER. nih.gov These methods calculate the steric and electrostatic energies of a molecule as a function of its geometry. By systematically rotating the flexible bonds, a potential energy surface can be mapped, identifying low-energy (stable) and high-energy (unstable) conformations. The results of such calculations can predict the most likely shapes the molecule will adopt in different environments. For instance, in the gas phase or non-polar solvents, intramolecular hydrogen bonds (e.g., between the amine and carboxyl groups) may stabilize certain conformations, whereas in aqueous solution, interactions with water molecules will dominate. cuni.cz

Table 1: Illustrative Conformational Energy Profile of 2-Amino-2-cyclopropylpropanoic Acid This table represents a hypothetical output from a conformational energy calculation, showing the relative energies of different rotamers around the Cα-C bond.

| Conformer | Dihedral Angle (N-Cα-C-O) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| 1 (Global Minimum) | 0° | 0.00 | 75.3 |

| 2 | 120° | 1.50 | 10.2 |

| 3 | -120° | 1.65 | 8.5 |

| 4 | 180° | 2.50 | 6.0 |

Note: Data are illustrative and represent typical values obtained from molecular mechanics calculations.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, provide a more fundamental understanding of the electronic structure of this compound. mdpi.comnih.gov These methods solve approximations of the Schrödinger equation to describe the distribution of electrons within the molecule. nih.gov

Key properties derived from these calculations include:

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. nih.gov

Electron Density and Electrostatic Potential: These calculations reveal the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The electrostatic potential map is particularly useful for predicting sites of non-covalent interactions, such as hydrogen bonding. nih.gov

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field and are important for understanding its solubility and interactions with polar environments like water or protein binding sites. researchgate.netresearchgate.net

For amino acids, quantum chemical studies can differentiate between the canonical (neutral) and zwitterionic (charged) forms, predicting their relative stability in different environments. nih.gov The unique electronic nature of the cyclopropyl group, which exhibits some π-character, can also be precisely characterized. rsc.org

Table 2: Calculated Electronic Properties of 2-Amino-2-cyclopropylpropanoic Acid (Zwitterionic Form) This table provides representative values for electronic properties that would be obtained from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory).

| Property | Calculated Value | Unit |

| Energy of HOMO | -9.8 | eV |

| Energy of LUMO | -0.5 | eV |

| HOMO-LUMO Gap | 9.3 | eV |

| Dipole Moment | 12.5 | Debye |

| Polarizability | 11.8 | ų |

Note: Data are illustrative and based on typical values for similar amino acids. nih.gov

Simulation of Molecular Interactions in Biological Systems

To understand how 2-Amino-2-cyclopropylpropanoic acid might function in a biological context, molecular dynamics (MD) simulations are employed. MD simulations model the movements of atoms and molecules over time, providing a dynamic picture of interactions between the amino acid and a biological target, such as an enzyme active site or a cell membrane. nih.govacs.org

The process typically involves:

System Setup: A simulation box is created containing the amino acid, the biological target (e.g., a protein), and explicit solvent molecules (usually water) and ions to mimic physiological conditions. nih.gov

Simulation: Using a force field, the forces on each atom are calculated, and Newton's laws of motion are integrated to predict the trajectory of all atoms over time, typically on the nanosecond to microsecond timescale. acs.org

Analysis: The resulting trajectories are analyzed to determine stable binding modes, calculate binding free energies, and identify key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, hydrophobic contacts) that stabilize the complex. mdpi.complos.org

For example, MD simulations could be used to study the binding of 2-Amino-2-cyclopropylpropanoic acid to the active site of an enzyme, revealing how the cyclopropyl group fits into a hydrophobic pocket and how the amino and carboxyl groups interact with charged or polar residues. nih.govacs.org Such simulations can elucidate the structural basis for binding affinity and selectivity.

Table 3: Illustrative Binding Free Energy Calculation for 2-Amino-2-cyclopropylpropanoic Acid with a Hypothetical Enzyme This table shows a sample breakdown of energy components from a Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) analysis following an MD simulation.

| Energy Component | Contribution (kcal/mol) |

| Van der Waals Energy | -25.5 |

| Electrostatic Energy | -30.2 |

| Polar Solvation Energy | +38.8 |

| Non-polar Solvation Energy | -2.1 |

| Total Binding Free Energy (ΔG) | -19.0 |

Note: Data are illustrative. Negative values indicate favorable contributions to binding. mdpi.com

In Silico Structure-Activity Relationship (SAR) Analysis for Mechanistic Insights

In silico Structure-Activity Relationship (SAR) studies aim to build mathematical models that correlate the structural or physicochemical properties of a series of compounds with their biological activity. mdpi.comwikipedia.org For 2-Amino-2-cyclopropylpropanoic acid, a Quantitative Structure-Activity Relationship (QSAR) analysis could be used to predict the activity of new, unsynthesized analogs and to understand the molecular features that are most important for a desired biological effect. researchgate.netacs.org

A typical QSAR study involves:

Data Set: A collection of molecules with known biological activities (e.g., enzyme inhibition IC₅₀ values) is assembled. This would include 2-Amino-2-cyclopropylpropanoic acid and a series of its derivatives with modifications to the cyclopropyl ring or other parts of the molecule. nih.govnih.gov

Descriptor Calculation: A large number of numerical descriptors representing various aspects of the molecules (e.g., steric, electronic, hydrophobic properties) are calculated. mdpi.com

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to create an equation that links a subset of the descriptors to the biological activity. mdpi.comresearchgate.net

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. mdpi.commdpi.com

The resulting QSAR model can provide mechanistic insights. For example, if the model shows that activity is positively correlated with the size of a substituent on the cyclopropyl ring and negatively correlated with its polarity, it suggests the binding pocket is large and hydrophobic. This information is invaluable for designing more potent and selective compounds. acs.orgresearchgate.net

Table 4: Hypothetical QSAR Model for a Series of 2-Amino-2-cyclopropylpropanoic Acid Analogs This table illustrates a potential QSAR equation and the contribution of different molecular descriptors to a hypothetical biological activity.

| Descriptor | Coefficient | Description | Mechanistic Implication |

| cLogP | +0.45 | Logarithm of the octanol-water partition coefficient | Increased activity with higher hydrophobicity |

| TPSA | -0.21 | Topological Polar Surface Area | Decreased activity with higher polarity |

| V_sub | +0.15 | Volume of substituent on cyclopropyl ring | Increased activity with larger substituents |

| Constant | +2.50 | Intercept of the model | Baseline activity |

Note: Data are illustrative. The equation would be of the form: Activity = 2.50 + 0.45(cLogP) - 0.21(TPSA) + 0.15(V_sub).*

Emerging Research Frontiers and Future Directions

Novel Synthetic Methodologies for Scalable and Sustainable Production

The efficient and scalable synthesis of 2-Amino-2-cyclopropylpropanoic acid is crucial for its broader application in research and development. Traditional methods for creating cyclopropane-containing amino acids often involve multi-step procedures that can be resource-intensive. Current research is focused on developing more streamlined, scalable, and sustainable synthetic routes.

One promising approach involves the Hofmann rearrangement of bicyclic carbamates, which can be synthesized in an enantioenriched and diastereopure manner. This method avoids the use of neurotoxic oxidants and expensive precious metal catalysts, making it a more environmentally friendly option. nih.gov Subsequent ring-opening of these carbamate (B1207046) intermediates provides access to the desired cyclopropane (B1198618) amino acid. nih.gov

Another area of exploration is the use of organobismuth nucleophiles for the installation of the cyclopropane moiety. digitellinc.com This methodology allows for palladium-catalyzed cross-coupling reactions under mild conditions, including near-ambient temperatures and without the need for strong bases. digitellinc.com The compatibility of this method with a variety of solvents, including sustainable options, and its tolerance to water make it an attractive option for large-scale production. digitellinc.com

Future research in this area will likely focus on the development of one-pot syntheses and the use of biocatalysis to further improve the efficiency and sustainability of production. Chemoenzymatic cascade reactions, starting from readily available L-α-amino acids, could offer a benign alternative to purely chemical methods, providing access to specific enantiomers with high purity. nih.gov

Table 1: Comparison of Synthetic Approaches for Cyclopropyl (B3062369) Amino Acids

| Methodology | Advantages | Disadvantages | Scalability | Sustainability |

| Traditional (e.g., malonic ester synthesis) | Well-established | Multi-step, harsh reagents | Moderate | Low |

| Hofmann Rearrangement of Bicyclic Carbamates | Avoids toxic reagents, high stereocontrol | May require specific starting materials | High | High |

| Organobismuth Nucleophiles | Mild reaction conditions, base-free | Potential for metal contamination | High | High |

| Chemoenzymatic Cascades | High enantioselectivity, mild conditions | Enzyme stability and cost can be a factor | Moderate to High | Very High |

Expanding the Scope of Biochemical and Enzymatic Applications as Research Probes

The rigid conformation of the cyclopropane ring in 2-Amino-2-cyclopropylpropanoic acid makes it an excellent tool for probing the active sites of enzymes and receptors. Its compact structure can mimic the transition states of enzymatic reactions or lock a peptide backbone into a specific conformation, providing valuable insights into biological processes.

As a research probe, this amino acid can be incorporated into peptides to study structure-activity relationships. nih.gov The conformational constraints imposed by the cyclopropyl group can help to elucidate the bioactive conformation of a peptide, which is crucial for the design of potent and selective ligands. nih.gov

Furthermore, derivatives of 2-Amino-2-cyclopropylpropanoic acid could be developed as inhibitors for specific enzymes. For example, synthetic amino acid derivatives have shown inhibitory potential against digestive enzymes like α-amylase and α-glucosidase, suggesting a role in the development of agents to control metabolic disorders. nih.gov The unique stereoelectronics of the cyclopropyl ring could be exploited to design highly selective inhibitors for a range of enzymatic targets.

Future research will likely involve the synthesis of radiolabeled or fluorescently tagged versions of 2-Amino-2-cyclopropylpropanoic acid to facilitate its use in biochemical assays and cellular imaging. These probes would be invaluable for studying enzyme kinetics, ligand binding, and the cellular uptake and distribution of molecules containing this unique amino acid.

Rational Design of Derivatives for Targeted Biological Research Applications

The rational design of derivatives of 2-Amino-2-cyclopropylpropanoic acid offers a powerful strategy for developing targeted biological research tools. By modifying the structure of the parent compound, it is possible to fine-tune its physicochemical properties and biological activity.

One key aspect of rational design is the use of the cyclopropyl ring as a bioisostere for other chemical groups. digitellinc.com Its unique electronic properties, including enhanced π-character of its C-C bonds, allow it to mimic the functionality of a double bond or a phenyl ring in a more compact and metabolically stable form. nih.gov This can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. nih.gov